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Compound of Interest

Compound Name:
7-Bromo-2H-benzo[B][1,4]thiazin-

3(4H)-one

Cat. No.: B184867 Get Quote

Despite a comprehensive search of scientific literature and crystallographic databases, the

specific crystal structure analysis for 7-Bromo-2H-benzo[b]thiazin-3(4H)-one has not been

publicly reported. Therefore, providing a detailed technical guide on its core crystallographic

data and experimental protocols is not possible at this time. The 1,4-benzothiazine core is a

significant scaffold in medicinal chemistry, recognized for its presence in a variety of biologically

active compounds and its utility as a versatile building block for developing new therapeutic

agents.[1]

To provide a representative example of the in-depth technical guide requested, this report will

focus on a closely related and structurally characterized compound: 4-benzyl-2H-benzo[b]

[2]thiazin-3(4H)-one. The following sections will detail its crystal structure analysis,

experimental protocols, and relevant data, presented in the requested format. This information

is sourced from a published crystallographic study and serves as an illustrative guide for the

type of analysis performed on such molecules.

Crystal Structure Data of 4-benzyl-2H-benzo[b][2]
[3]thiazin-3(4H)-one
The crystal structure of 4-benzyl-2H-benzo[b][2]thiazin-3(4H)-one was determined by single-

crystal X-ray diffraction. The key crystallographic data and data collection parameters are

summarized in the tables below.
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Crystal Data and Structure Refinement
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Parameter Value

Empirical Formula C₁₅H₁₃NOS

Formula Weight 255.32

Crystal System Monoclinic

Space Group P2₁/c

a (Å) 10.8711 (7)

b (Å) 5.3815 (3)

c (Å) 21.1997 (13)

β (°) 93.128 (1)

Volume (Å³) 1238.39 (13)

Z 4

Temperature (K) 150

Radiation (Å) Mo Kα (λ = 0.71073)

Density (calculated) (Mg/m³) 1.369

Absorption Coefficient (mm⁻¹) 0.25

F(000) 536

Crystal Size (mm³) 0.31 × 0.19 × 0.15

Theta range for data collection (°) 2.6 to 29.0

Reflections collected 22588

Independent reflections 3318 [R(int) = 0.034]

Data / restraints / parameters 3318 / 0 / 163

Goodness-of-fit on F² 1.06

Final R indices [I>2σ(I)] R₁ = 0.038, wR₂ = 0.107

R indices (all data) R₁ = 0.048, wR₂ = 0.113
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Largest diff. peak and hole (e.Å⁻³) 0.43 and -0.19

Data sourced from a study on 4-benzyl-2H-benzo[b][2]thiazin-3(4H)-one.[3]

Experimental Protocols
Synthesis of 4-benzyl-2H-benzo[b][2][3]thiazin-3(4H)-one
To a solution of 2H-benzo[b][2]thiazin-3(4H)-one (0.543 g, 3.29 mmol), benzyl chloride (0.76

ml, 6.58 mmol), and potassium carbonate (0.91 g, 6.58 mmol) in 15 ml of dimethylformamide

(DMF), a catalytic amount of tetra-n-butylammonium bromide (0.11 g, 0.33 mmol) was added.

[3] The resulting mixture was stirred for 24 hours. The solid material was then removed by

filtration, and the solvent was evaporated under vacuum. The final solid product was purified

through recrystallization from ethanol to yield colorless crystals suitable for X-ray diffraction.[3]

X-ray Crystallography
Data collection was performed on a Bruker SMART APEX CCD diffractometer.[3] The structure

was solved and refined using the SHELXTL software package.[3]

Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and structural analysis

of 4-benzyl-2H-benzo[b][2]thiazin-3(4H)-one.
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Caption: Synthesis and X-ray crystallographic analysis workflow.
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Logical Relationship of Benzothiazine Synthesis
The synthesis of 2H-benzo[b][2]thiazin-3(4H)-one derivatives often involves the cyclization of 2-

aminothiophenols with α-halo carbonyl compounds.[1] The following diagram illustrates this

general synthetic logic.
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Caption: General synthetic pathway to the benzothiazinone core.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Analysis of Benzothiazine Derivatives: A Look into a
Structurally Related Compound]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b184867#crystal-structure-analysis-of-7-bromo-2h-
benzo-b-thiazin-3-4h-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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